molecular formula C8H9ClN2S2 B2744346 4-(4-Methylthiophen-2-yl)thiazol-2-amine hydrochloride CAS No. 2034528-39-5

4-(4-Methylthiophen-2-yl)thiazol-2-amine hydrochloride

Cat. No. B2744346
CAS RN: 2034528-39-5
M. Wt: 232.74
InChI Key: WFIIIGFMHRQVAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Thiazole is a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are found in many potent biologically active compounds, such as antimicrobial drugs, antiretroviral drugs, antifungal drugs, and antineoplastic drugs .


Synthesis Analysis

While specific synthesis methods for “4-(4-Methylthiophen-2-yl)thiazol-2-amine hydrochloride” are not available, thiazole derivatives are generally synthesized through a multi-step synthetic approach .


Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton .


Chemical Reactions Analysis

Thiazole derivatives have been evaluated for their in vitro antimicrobial activity against bacterial (Gram positive and Gram negative) and fungal species . They have also been used as corrosion inhibitors .


Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .

Scientific Research Applications

Medicinal Chemistry and Drug Design

4-(4-Methylthiophen-2-yl)thiazol-2-amine hydrochloride: plays a significant role in medicinal chemistry due to its thiazole core, a prominent structure in many biologically active compounds . Thiazole derivatives are explored for their potential as antioxidants, analgesics, anti-inflammatory agents , and more. They are particularly valuable in drug design for their ability to interact with various biological targets, offering a pathway to develop new therapeutic agents with enhanced efficacy and reduced side effects .

Agrochemicals

In the agrochemical industry, thiazole derivatives are investigated for their use as fungicides and biocides . Their ability to inhibit the growth of harmful microorganisms can protect crops and increase agricultural productivity. The structural modification of thiazole compounds allows for the creation of specialized agents that target specific pests or diseases, contributing to sustainable farming practices .

Industrial Applications

The thiazole ring found in 4-(4-Methylthiophen-2-yl)thiazol-2-amine hydrochloride is utilized in various industrial applications, including the development of chemical reaction accelerators and corrosion inhibitors . These compounds can improve the efficiency of industrial processes and protect materials from degradation, thereby extending the lifespan of machinery and reducing maintenance costs.

Photographic Sensitizers

Thiazole derivatives have properties that make them suitable as photographic sensitizers . They can be used to improve the light sensitivity of photographic films, enhancing image quality and reducing exposure time. The research in this area aims to develop new materials that offer better performance and are environmentally friendly .

Biological Studies

In biological research, 4-(4-Methylthiophen-2-yl)thiazol-2-amine hydrochloride and its derivatives are valuable tools for studying cellular processes. They are used to investigate the mechanisms of diseases at the molecular level, which can lead to the identification of novel drug targets and the understanding of complex biological pathways .

Drug Discovery and Development

The thiazole scaffold is integral to the discovery and development of new drugs. It is found in a variety of pharmacologically active molecules, including those with antitumor, antiviral, and neuroprotective activities . Researchers leverage the versatility of thiazole to synthesize compounds with potential therapeutic benefits, aiming to address unmet medical needs .

Future Directions

The future directions in the research of thiazole derivatives involve the discovery and development of new molecules from natural or synthetic sources with novel modes of action to treat microbial infections and cancer .

properties

IUPAC Name

4-(4-methylthiophen-2-yl)-1,3-thiazol-2-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2S2.ClH/c1-5-2-7(11-3-5)6-4-12-8(9)10-6;/h2-4H,1H3,(H2,9,10);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFIIIGFMHRQVAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=C1)C2=CSC(=N2)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Methylthiophen-2-yl)thiazol-2-amine hydrochloride

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